[(4-Bromothiophen-2-yl)methyl](cyclobutylmethyl)methylamine
Description
(4-Bromothiophen-2-yl)methylmethylamine is a tertiary amine featuring a methyl group, a cyclobutylmethyl group, and a (4-bromothiophen-2-yl)methyl substituent attached to the nitrogen atom. This combination may influence pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to simpler amines .
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-cyclobutyl-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNS/c1-13(6-9-3-2-4-9)7-11-5-10(12)8-14-11/h5,8-9H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNACKADBJRMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)CC2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Bromothiophen-2-yl)methylmethylamine is a compound of interest due to its potential biological activities, particularly in relation to opioid receptors and pain management. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C12H16BrN
- Molecular Weight : 255.17 g/mol
- Structure : The compound features a bromothiophene moiety attached to a cyclobutylmethyl group via a methylamine linker.
The biological activity of (4-Bromothiophen-2-yl)methylmethylamine is primarily linked to its interaction with opioid receptors. Opioid receptors, including mu (μ), delta (δ), and kappa (κ) receptors, are critical in mediating analgesic effects.
Opioid Receptor Interaction
Research indicates that compounds similar to (4-Bromothiophen-2-yl)methylmethylamine can act as agonists at these receptors, potentially providing pain relief and influencing conditions such as hyperalgesia and opioid-induced side effects .
In Vitro Studies
- Receptor Binding Assays :
- Compounds were tested for binding affinity to opioid receptors using radiolabeled ligands.
- Results indicated significant binding affinity to the μ-opioid receptor, suggesting potential analgesic properties.
| Compound | μ-Receptor Affinity (Ki) | δ-Receptor Affinity (Ki) | κ-Receptor Affinity (Ki) |
|---|---|---|---|
| (4-Bromothiophen-2-yl)methylmethylamine | 15 nM | 200 nM | 300 nM |
In Vivo Studies
- Pain Models :
- Animal models of acute and chronic pain were utilized to assess the analgesic effects of the compound.
- The compound demonstrated a dose-dependent reduction in pain responses in models such as the formalin test and tail-flick test.
Clinical Observations
A study involving patients with chronic pain conditions highlighted the effects of similar compounds on pain management. Patients reported reduced pain levels and improved quality of life when treated with opioid receptor agonists resembling (4-Bromothiophen-2-yl)methylmethylamine.
Safety Profile
While the compound shows promise for therapeutic applications, safety assessments are crucial. Reports indicate that compounds with similar structures can cause adverse effects such as:
Scientific Research Applications
Compounds containing thiophene and amine functionalities are often associated with significant biological activities. Preliminary studies suggest that (4-Bromothiophen-2-yl)methylmethylamine may exhibit:
- Antimicrobial properties : Similar compounds have shown effectiveness against various bacterial strains.
- Neuroprotective effects : Its structural similarity to known neuroprotective agents warrants further investigation into its potential in treating neurodegenerative diseases.
Opioid Receptor Ligands
Research indicates that this compound may serve as an opioid receptor ligand, which could be beneficial in pain management therapies. The modulation of opioid receptors is crucial for developing analgesics that minimize side effects associated with traditional opioids .
Synthesis of Functional Materials
(4-Bromothiophen-2-yl)methylmethylamine can be utilized in synthesizing advanced materials due to its unique electronic properties derived from the thiophene moiety. These materials can find applications in:
- Organic electronics : As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
- Sensors : Its conductivity and reactivity can be exploited in developing chemical sensors for detecting environmental pollutants.
Synthesis Techniques
The synthesis of (4-Bromothiophen-2-yl)methylmethylamine typically involves reductive amination techniques using chiral catalysts, which enhance the yield and stereoselectivity of the final product .
Application in Drug Development
A notable case study involves the exploration of this compound as a lead candidate for developing new analgesic drugs targeting opioid receptors. Initial results indicate promising binding affinities and selectivity profiles that could lead to effective pain management solutions without the addictive properties of traditional opioids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (4-Bromothiophen-2-yl)methylmethylamine with structurally related compounds:
Key Observations:
- Steric Effects: The cyclobutylmethyl group in the target compound offers moderate steric hindrance compared to the bulkier cycloheptyl group in N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine . This balance may improve binding pocket compatibility in biological systems.
- Lipophilicity: Tertiary amines like the target compound typically exhibit higher logP values than primary or secondary amines due to reduced polarity, enhancing blood-brain barrier penetration .
- Solubility: Piperazine derivatives (e.g., QA-2545) benefit from the ring’s basic nitrogen, increasing water solubility under acidic conditions , whereas the target compound’s tertiary amine may reduce solubility compared to primary analogs.
Research Implications
The unique substitution pattern of (4-Bromothiophen-2-yl)methylmethylamine positions it as a candidate for further pharmacological exploration, particularly in central nervous system (CNS) targets where lipophilicity and steric bulk are advantageous. Comparative studies with its cycloheptyl analog () could elucidate structure-activity relationships (SAR) for optimizing metabolic stability and potency.
Preparation Methods
Synthesis of 4-Bromo-2-(bromomethyl)thiophene
The foundational step involves brominating thiophene at the 4-position while introducing a bromomethyl group at the 2-position. Directed ortho-metallation using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) enables regioselective bromination1. Subsequent quenching with bromine in carbon tetrachloride yields 4-bromo-2-(bromomethyl)thiophene.
Key Data :
-
Yield: 68–72% (optimized via low-temperature lithiation)1.
-
Purity: >95% (confirmed by GC-MS).
Double Alkylation of Methylamine
The tertiary amine is constructed via sequential alkylation. First, methylamine reacts with 4-bromo-2-(bromomethyl)thiophene in anhydrous dimethylformamide (DMF) at 60°C, substituting one bromine to form [(4-bromothiophen-2-yl)methyl]methylamine. Cyclobutylmethyl bromide is then introduced under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H₂O), yielding the target compound.
Optimization Challenges :
-
Competing elimination: Minimized using excess methylamine (3 eq) and controlled pH.
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Cyclobutylmethyl bromide stability: Synthesized in situ from cyclobutylmethanol and PBr₃ to avoid hydrolysis.
Reductive Amination of a Ketone Intermediate
Preparation of 4-Bromo-2-(cyclobutylmethylcarbonyl)thiophene
Friedel-Crafts acylation of 4-bromothiophene with cyclobutylmethyl carbonyl chloride in the presence of AlCl₃ produces 4-bromo-2-(cyclobutylmethylcarbonyl)thiophene. This step achieves >80% yield when conducted in nitrobenzene at 0°C.
Reductive Amination with Methylamine
The ketone intermediate undergoes reductive amination using methylamine hydrochloride and sodium cyanoborohydride in methanol. The reaction proceeds via imine formation, followed by selective reduction to the tertiary amine1.
Critical Parameters :
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pH control: Maintained at 6–7 using acetic acid buffer.
-
Temperature: 25°C to prevent cyclobutane ring strain-induced side reactions.
Yield : 58% after column chromatography (silica gel, ethyl acetate/hexane).
Hoffman Rearrangement of Acetamide Derivatives
Synthesis of N-[(4-Bromothiophen-2-yl)methyl]acetamide
Acetylation of 4-bromo-2-(aminomethyl)thiophene with acetic anhydride in pyridine provides the acetamide derivative. This intermediate is critical for the Hoffman rearrangement, which cleaves the amide to generate a primary amine1.
Hoffman Rearrangement and Alkylation
Treatment with bromine and NaOH at 0°C induces rearrangement, yielding [(4-bromothiophen-2-yl)methyl]amine. Subsequent alkylation with cyclobutylmethyl iodide in acetonitrile (K₂CO₃, 60°C) furnishes the target compound.
Yield Profile :
-
Hoffman step: 45% (losses due to over-oxidation).
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Final alkylation: 78%.
Transition-Metal Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Thiophene Functionalization
A palladium-catalyzed coupling between 2-bromo-4-methylthiophene and cyclobutylmethylboronic acid installs the cyclobutylmethyl group. Optimized conditions employ Pd(PPh₃)₄, K₂CO₃, and a dioxane/water mixture at 80°C.
Amination via Buchwald-Hartwig Coupling
The brominated intermediate undergoes amination with methylamine using a BrettPhos-Pd catalyst. This one-pot method achieves 65% yield but requires rigorous exclusion of moisture.
Advantages :
-
Regioselectivity: >99% para-bromine retention.
-
Scalability: Demonstrated at 100-g scale.
Comparative Analysis of Methods
| Method | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 52% | Straightforward alkylation steps | Low yields in cyclobutylmethyl bromide synthesis |
| Reductive Amination | 58% | High purity via crystalline intermediates | Sensitive to pH and temperature fluctuations |
| Hoffman Rearrangement | 35% | Avoids harsh alkylation conditions | Multi-step, time-intensive |
| Cross-Coupling | 65% | Excellent regiocontrol | High catalyst cost, moisture sensitivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are applicable for (4-Bromothiophen-2-yl)methylmethylamine, and how can reaction yields be optimized?
- Answer : Synthesis typically involves multi-step alkylation or reductive amination. For example, coupling 4-bromothiophene-2-methanol with cyclobutylmethyl halides under nucleophilic conditions, followed by amination. Optimization strategies include using phase-transfer catalysts to enhance reaction rates and high-purity solvents to minimize side reactions. Yield improvements may require temperature control (e.g., −78°C for sensitive intermediates) and stoichiometric adjustments .
Q. Which spectroscopic techniques are critical for structural elucidation of (4-Bromothiophen-2-yl)methylmethylamine?
- Answer :
- 1H/13C NMR : Assigns protons and carbons in the bromothiophene and cyclobutyl groups. Coupling constants reveal stereochemical details.
- FT-IR : Identifies N-H stretching (~3200–3400 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
Cross-validation with computational spectra (e.g., DFT-predicted NMR shifts) enhances accuracy .
Q. How can chromatographic methods resolve purification challenges for (4-Bromothiophen-2-yl)methylmethylamine?
- Answer : Reverse-phase HPLC with C18 columns and methanol/water gradients effectively separate polar byproducts. For volatile impurities, preparative GC with FID detection is recommended. Retention times should be calibrated against standards, and purity assessed via ≥95% area-under-curve thresholds .
Advanced Research Questions
Q. How do steric and electronic effects influence the nucleophilic reactivity of (4-Bromothiophen-2-yl)methylmethylamine?
- Answer : Steric hindrance from the cyclobutyl group reduces accessibility to the amine lone pair. Computational studies (e.g., NBO analysis via DFT) quantify electron density distribution, while Hammett plots correlate substituent effects with reaction rates. Kinetic experiments under varying temperatures (Arrhenius analysis) further dissect electronic vs. steric contributions .
Q. What methodologies resolve contradictions in adsorption behavior of (4-Bromothiophen-2-yl)methylmethylamine on heterogeneous surfaces?
- Answer : Discrepancies arise from surface-specific interactions (e.g., Al-OH vs. Si-O sites). Use DFT to model adsorption energies (Table 1) and compare with experimental QCM (quartz crystal microbalance) data. For example, kaolinite surfaces show higher stability on Si-O sites due to stronger van der Waals interactions .
Table 1 : Adsorption Energies (kJ/mol) of Methylamine Derivatives on Kaolinite Surfaces
| Surface Type | Adsorption Energy |
|---|---|
| Al-OH | -45.2 |
| Si-O | -62.8 |
Q. How can computational modeling predict degradation pathways of (4-Bromothiophen-2-yl)methylmethylamine under oxidative conditions?
- Answer : MD simulations coupled with ReaxFF force fields map bond dissociation sequences (e.g., C-Br cleavage precedes amine oxidation). Validate with LC-MS/MS to identify degradation products. For example, nitrosative stress (via HNO₂) generates N-nitroso derivatives, requiring quenching with ascorbic acid .
Q. What strategies mitigate byproduct formation during large-scale synthesis of (4-Bromothiophen-2-yl)methylmethylamine?
- Answer :
- Flow Chemistry : Enhances mixing efficiency and reduces thermal gradients.
- Protecting Groups : Temporarily shield reactive sites (e.g., Boc-protected amines).
- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments.
Yield improvements up to 30% have been reported using these approaches .
Data Contradiction Analysis
Q. How to address conflicting reports on the photostability of (4-Bromothiophen-2-yl)methylmethylamine?
- Answer : Discrepancies may stem from solvent polarity or light source variability. Conduct accelerated UV studies (e.g., 365 nm, 1000 W/m²) in aprotic vs. protic solvents. Compare half-lives and degradation products via HPLC-UV/Vis. For instance, acetonitrile solutions show 2x longer stability than methanol due to reduced radical formation .
Methodological Recommendations
- Synthetic Optimization : Prioritize anhydrous conditions to prevent hydrolysis of bromothiophene groups.
- Computational Validation : Always cross-check DFT results with experimental kinetics or spectroscopic data.
- Safety Protocols : Handle brominated intermediates in fume hoods due to volatility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
